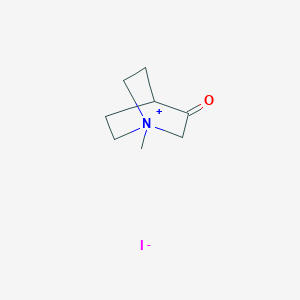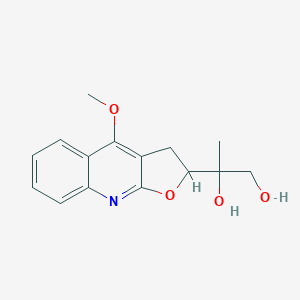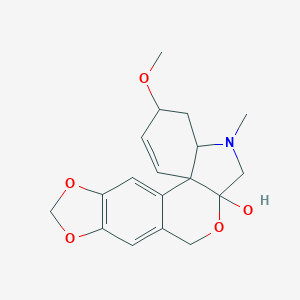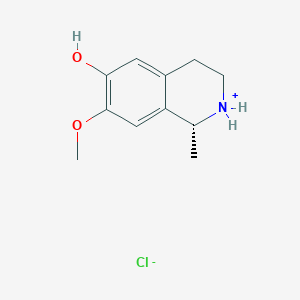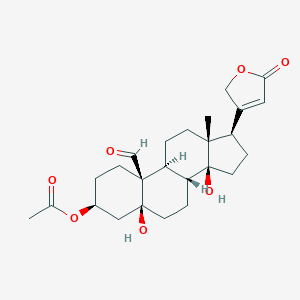![molecular formula C22H35NO2 . HCl B000026 13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol CAS No. 4758-99-0](/img/structure/B26.png)
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
説明
Complex cyclic compounds, including azabicyclo and cyclohexadienone derivatives, are of significant interest in organic chemistry due to their unique structures and potential for diverse chemical reactivity and properties. These compounds serve as building blocks in the synthesis of various pharmacologically active molecules and materials with specific physical and chemical properties.
Synthesis Analysis
The synthesis of complex macrocyclic and bicyclic compounds involves multi-step chemical processes including cyclization, allylboration, and intramolecular metathesis. For example, the synthesis of 11-methyl-13-azabicyclo[7.3.1]trideca-3,10-diene showcases a combination of these techniques, resulting in a macrobicycle with potential as a precursor for defensive alkaloids found in ladybugs (Kuznetsov et al., 2014).
Molecular Structure Analysis
The structural analysis of complex compounds is critical for understanding their chemical behavior and potential applications. For instance, the molecular structure of copper(II) complexes with penta-azamacrocyclic ligands has been determined, revealing a distorted trigonal-bipyramidal geometry around the copper ion, which significantly influences the compound's reactivity and interaction with other molecules (Alcock et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of cyclic compounds is varied and depends on their specific structures. For example, photolysis of unsaturated fatty acid hydroperoxides results in a wide range of reaction products, demonstrating the complex chemical behavior of these compounds under specific conditions (Schieberle et al., 1988).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, are essential for the application of these compounds in various fields. The crystal structure analysis provides insights into the molecular arrangements and stability of the compounds, which are crucial for their application in material science and pharmacology.
Chemical Properties Analysis
The chemical properties, including basicity, acidity, and reactivity towards different reagents, define the utility of these compounds in synthetic chemistry and drug development. The basicity and metal complex formation of penta-azamacrobicycloalkanes, for example, are significant for their potential use in creating complex metal-organic frameworks (Ciampolini et al., 1986).
科学的研究の応用
Carbon-13 NMR Spectroscopy in Pentacyclic Triterpenoids
Carbon-13 NMR spectroscopy has been a valuable tool in the study of pentacyclic triterpenoids, which are structurally similar to the compound . This technique aids in understanding the molecular structure and orientation of different groups within such complex molecules (Ricca et al., 1978).
Transformation in Norcaradiene/Cycloheptatriene Derivatives
Studies have shown the transformation of molecules similar to 13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.2^4,7.0^1,10.0^2,7]nonadec-13-en-6-ol into norcaradiene/cycloheptatriene derivatives. This transformation is significant for the synthesis of novel organic compounds and has implications in organic chemistry and drug development (Mukherjee-Müller et al., 1976).
Isolation and Structure Elucidation in Plant Extracts
Compounds with similar structures have been isolated from plant extracts, like Euphorbia guyoniana. These isolations are crucial for natural product chemistry, leading to potential applications in pharmaceuticals and biologically active substances (Haba et al., 2007).
Conformational and Configurational Studies
The conformation and configuration of compounds structurally related to 13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.2^4,7.0^1,10.0^2,7]nonadec-13-en-6-ol have been studied using NMR spectroscopy. These studies are critical for understanding the spatial arrangement of atoms in these molecules and their potential interactions in biological systems (Jeyaraman et al., 1982).
特性
IUPAC Name |
13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24/h14,16-19,24-25H,1,3-13H2,2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJFLXLQIECAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol | |
CAS RN |
4758-99-0 | |
| Record name | Atisinium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)




